3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one

Bufuralol metabolism Oxazolidinone synthetic intermediate β-adrenoceptor pharmacology

3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one (CAS 1076199-70-6) is a chiral oxazolidinone-protected benzofuran derivative supplied as a mixture of diastereomers with the molecular formula C17H21NO4 and a molecular weight of 303.36 g/mol. The compound serves as a key protected intermediate in the stereoselective synthesis of the alcohol metabolite of Bufuralol, a non-selective β-adrenoceptor antagonist with partial agonist activity that undergoes polymorphic CYP2D6-mediated metabolism.

Molecular Formula C17H21NO4
Molecular Weight 303.35 g/mol
CAS No. 1076199-70-6
Cat. No. B017554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one
CAS1076199-70-6
Synonyms3-(1,1-Dimethylethyl)-5-[7-(1-hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone; 
Molecular FormulaC17H21NO4
Molecular Weight303.35 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C)O
InChIInChI=1S/C17H21NO4/c1-10(19)12-7-5-6-11-8-13(21-15(11)12)14-9-18(16(20)22-14)17(2,3)4/h5-8,10,14,19H,9H2,1-4H3
InChIKeyNSCGUYORSXNXSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one (CAS 1076199-70-6): A Specialized Synthetic Intermediate for Bufuralol Metabolite Research


3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one (CAS 1076199-70-6) is a chiral oxazolidinone-protected benzofuran derivative supplied as a mixture of diastereomers with the molecular formula C17H21NO4 and a molecular weight of 303.36 g/mol [1]. The compound serves as a key protected intermediate in the stereoselective synthesis of the alcohol metabolite of Bufuralol, a non-selective β-adrenoceptor antagonist with partial agonist activity that undergoes polymorphic CYP2D6-mediated metabolism [2]. Its structure features a tert-butyl oxazolidinone ring fused to a 7-(1-hydroxyethyl)-substituted benzofuran core, with the oxazolidinone moiety acting as a chiral auxiliary that can be cleaved to liberate the β-amino alcohol pharmacophore characteristic of the active metabolite [3].

Why Generic Oxazolidinone Intermediates Cannot Substitute for 3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one in Bufuralol Metabolite Research


Substituting this specific oxazolidinone intermediate with a generic or structurally similar analog will fundamentally alter the synthetic outcome and biological relevance of the downstream product. The target compound's 7-(1-hydroxyethyl) substituent is the critical structural feature that, upon oxazolidinone ring opening, generates the precise β-amino alcohol pharmacophore present in the alcohol metabolite of Bufuralol, which demonstrates quantitatively distinct β1- vs β2-adrenoceptor selectivity profiles compared to the parent drug and the ketone metabolite [1]. Closely related oxazolidinone intermediates bearing a 7-ethyl group instead of the 7-(1-hydroxyethyl) moiety—such as rac-3-tert-butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone (CAS 1076199-68-2, MW 287.35)—lead to synthesis of Bufuralol itself or the ketone metabolite rather than the alcohol metabolite, resulting in a completely different pharmacological profile . The diastereomeric mixture composition of the target compound further enables subsequent stereoselective separation to access individual stereoisomers with defined β-adrenoceptor subtype activity, a capability that single-enantiomer or non-hydroxyethyl intermediates cannot provide [1].

Quantitative Differentiation Evidence for 3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one vs. Closest Analogs


Functional Group Determinant: 7-(1-Hydroxyethyl) vs. 7-Ethyl Substituent Dictates Metabolite Pathway Access

The target compound is the only oxazolidinone-protected intermediate that carries the 7-(1-hydroxyethyl) substituent required to synthesize the alcohol metabolite of Bufuralol. The closest structural analog, rac-3-tert-butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone (CAS 1076199-68-2), bears a 7-ethyl group that routes synthesis toward Bufuralol itself or its ketone metabolite. The pharmacological relevance of this distinction is established by Machin et al. (1985), who demonstrated that the alcohol metabolite stereoisomers exhibit a distinct β1/β2 antagonist selectivity profile, with alcohol diastereomer 9a showing greater β1-antagonist potency than (S)-Bufuralol, whereas the ketone metabolite stereoisomers displayed a different pattern including partial β1-agonist activity for the (R)-ketone [1].

Bufuralol metabolism Oxazolidinone synthetic intermediate β-adrenoceptor pharmacology Metabolite synthesis

Stereochemical Complexity: Diastereomeric Mixture as a Gateway to Pharmacologically Distinct Stereoisomers

The target compound is supplied as a mixture of diastereomers , a feature that distinguishes it from single-enantiomer or racemic single-stereocenter analogs. The oxazolidinone ring creates a second stereocenter in addition to the 1-hydroxyethyl chiral center, yielding diastereomeric pairs that can be chromatographically separated. Machin et al. (1985) established that individual stereoisomers of the Bufuralol alcohol metabolite exhibit markedly divergent β1- versus β2-adrenoceptor antagonist potencies: only alcohol diastereomer 9a demonstrated β1-antagonist activity exceeding that of (S)-Bufuralol, while all S-configuration stereoisomers showed potent β2-antagonist activity comparable to (S)-Bufuralol [1]. Access to the full diastereomeric mixture is therefore a prerequisite for structure-activity relationship studies.

Stereoselective synthesis Diastereomer separation β-adrenoceptor subtype selectivity Chiral auxiliary

Physical Property Differentiation: Yellow Oil vs. Yellow Solid Impacts Handling and Formulation Suitability

The target compound is consistently reported by multiple vendors as a yellow oil at ambient temperature , whereas the structurally closest des-hydroxy analog, rac-3-tert-butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone (CAS 1076199-68-2), is reported as a yellow solid . This physical state difference arises from the presence of the hydroxyethyl group, which introduces hydrogen-bonding capacity that disrupts crystal packing relative to the ethyl analog. For procurement, this means the target compound requires different storage conditions (2-8°C refrigerator) and handling protocols compared to the solid analog, and the oil form may be advantageous for certain solution-phase synthetic protocols or analytical standard preparation where volumetric dispensing accuracy is critical [1].

Analytical reference standard Physical characterization Sample handling Diastereomer property divergence

Compatibility with Stable Isotope Labeling: Enabling MS-Based Metabolite Quantification

The target compound has a direct deuterated isotopologue, 3-(tert-Butyl-d9)-5-[7-(hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone (CAS 1189998-94-4), which is the corresponding unlabeled parent for the deuterated analog used as an internal standard in mass spectrometry-based quantification of Bufuralol alcohol metabolites [1]. This paired availability (labeled and unlabeled oxazolidinone intermediates sharing the identical 7-(hydroxyethyl) core) enables method development workflows where the unlabeled compound serves as a reference standard for synthesis optimization and calibration, while the d9-isotopologue serves as the internal standard. In contrast, no corresponding deuterated analog exists for the 7-ethyl oxazolidinone series at the same position, limiting the quantitative analytical utility of the ethyl analog .

Stable isotope labeling LC-MS/MS quantification Metabolite analytical standard Deuterated internal standard

Metabolic Pathway Fidelity: Hydroxyethyl Moiety Enables Direct Generation of the 1'-Hydroxybufuralol Pharmacophore

The oxazolidinone ring in the target compound serves as a masked β-amino alcohol equivalent. Upon selective ring opening, the 7-(1-hydroxyethyl) group is already positioned to become the 1'-hydroxy group of 1'-hydroxybufuralol, the primary alcohol metabolite formed in vivo by CYP2D6-mediated benzylic hydroxylation of Bufuralol [1]. The ketone metabolite (1'-oxobufuralol) requires a fundamentally different synthetic route starting from a 7-acetyl-substituted intermediate and exhibits a distinct β-adrenoceptor activity profile: (R)-ketone 3b shows partial β1-agonist activity, a property absent in the alcohol metabolite series [1]. Intermediates with a 7-ethyl group cannot directly provide either the alcohol or ketone metabolite oxidation state and require additional synthetic steps to introduce the oxygen functionality .

CYP2D6 metabolism Bufuralol hydroxylation Metabolite synthesis Pharmacophore generation

Optimal Procurement and Application Scenarios for 3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one (CAS 1076199-70-6)


Stereoselective Synthesis of Bufuralol Alcohol Metabolite Stereoisomers for β-Adrenoceptor Subtype Selectivity Profiling

Laboratories investigating β1- vs. β2-adrenoceptor structure-activity relationships of Bufuralol metabolites should procure this compound as the entry point to the complete stereoisomer panel. The diastereomeric mixture can be separated by preparative chiral chromatography to yield individual stereoisomers that, after oxazolidinone cleavage, provide all four stereoisomers of 1'-hydroxybufuralol. Machin et al. (1985) demonstrated that these stereoisomers span a range of β1-antagonist activities, with only alcohol diastereomer 9a exceeding the potency of (S)-Bufuralol at the β1 receptor, while all S-configuration stereoisomers maintain potent β2-antagonist activity [1].

Development of LC-MS/MS Methods for Bufuralol Metabolite Quantification Using Paired Labeled/Unlabeled Intermediates

Bioanalytical laboratories developing quantitative mass spectrometry methods for Bufuralol and its alcohol metabolite in biological matrices should procure both the unlabeled target compound (CAS 1076199-70-6) and its tert-butyl-d9 isotopologue (CAS 1189998-94-4). The unlabeled intermediate serves as a synthesis precursor for authentic metabolite reference standards, while the d9-analog provides a structurally identical internal standard with a +9 Da mass shift that co-elutes with the analyte under reversed-phase LC conditions [2].

In Vitro CYP2D6 Polymorphism Studies Requiring Authentic Alcohol Metabolite Standards

Research groups studying CYP2D6 genetic polymorphisms and their impact on Bufuralol metabolism require authentic 1'-hydroxybufuralol standards for enzyme kinetics assays, metabolite identification, and inhibition screening. This oxazolidinone intermediate provides the most direct synthetic route to the alcohol metabolite standard, which is essential for calibrating CYP2D6 activity assays since the alcohol metabolite is the primary product of CYP2D6-mediated bufuralol hydroxylation [1]. In contrast, synthetic routes using 7-ethyl oxazolidinone analogs would require additional benzylic oxidation steps that introduce regioselectivity challenges and reduce overall yield .

Quality Control Reference Material for Pharmaceutical Impurity Profiling of Bufuralol Drug Substance

Pharmaceutical quality control laboratories developing impurity methods for Bufuralol drug substance may use this oxazolidinone intermediate as a process-related impurity or as a protected form of the alcohol metabolite reference standard. The compound is listed by multiple reference standard suppliers (TRC catalog B691990, Santa Cruz sc-206683) and is supplied with certificates of analysis, making it suitable for use in GLP method validation where identity, purity, and storage stability documentation are required [2].

Quote Request

Request a Quote for 3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.